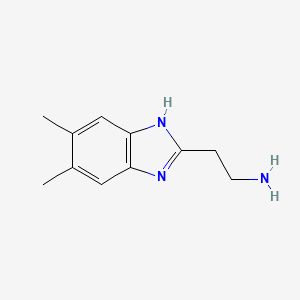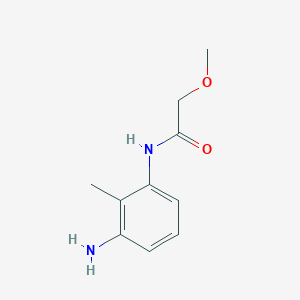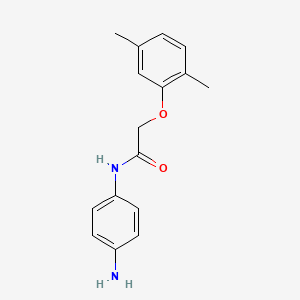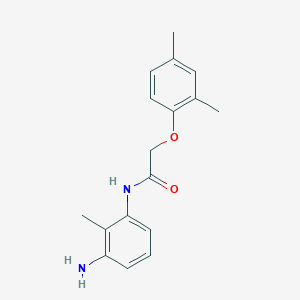
2-Isopropoxi-3-trimetilsilil-piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxy-3-trimethylsilanyl-pyridine is a chemical compound with the molecular formula C11H19NOSi and a molecular weight of 209.36 g/mol . It is a pyridine derivative that features an isopropoxy group and a trimethylsilanyl group attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Aplicaciones Científicas De Investigación
2-Isopropoxy-3-trimethylsilanyl-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biology and Medicine: Research into the biological activity of pyridine derivatives includes studies on their potential as pharmaceutical agents. The compound’s structural features may contribute to its interaction with biological targets.
Safety and Hazards
This compound is classified as harmful if swallowed (H302) according to its Safety Data Sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Métodos De Preparación
The synthesis of 2-Isopropoxy-3-trimethylsilanyl-pyridine typically involves the reaction of 3-trimethylsilanyl-pyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the isopropoxy group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
2-Isopropoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides and organometallic compounds are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Mecanismo De Acción
The mechanism of action of 2-Isopropoxy-3-trimethylsilanyl-pyridine involves its interaction with molecular targets through its functional groups. The isopropoxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilanyl group can influence the compound’s overall reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
Comparación Con Compuestos Similares
2-Isopropoxy-3-trimethylsilanyl-pyridine can be compared with other similar compounds, such as:
- 2-Cyclopropylmethoxy-3-trimethylsilanyl-pyridine
- 2-Ethoxy-3-trimethylsilanyl-pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 2-Isopropoxy-3-iodo-pyridine
- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
These compounds share similar structural features but differ in the specific functional groups attached to the pyridine ring.
Propiedades
IUPAC Name |
trimethyl-(2-propan-2-yloxypyridin-3-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJMUQSDREMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592079 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-89-4 |
Source


|
| Record name | 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)




